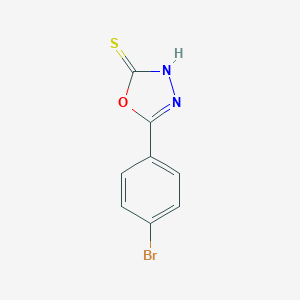

5-(4-溴苯基)-1,3,4-噁二唑-2-硫醇

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bromophenyl compound with an oxadiazole precursor in the presence of a suitable catalyst. The thiol group could be introduced through a subsequent reaction .Molecular Structure Analysis

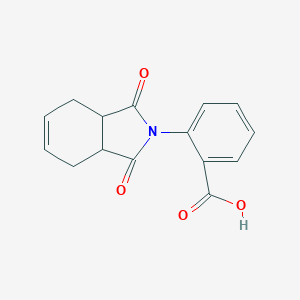

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromophenyl and thiol groups attached at the 5th and 2nd positions, respectively .Chemical Reactions Analysis

As an aromatic compound with a thiol group, “5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol” could participate in various chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an aromatic compound, it would likely be relatively stable. The presence of the bromine atom would make the compound relatively heavy and possibly increase its reactivity .科学研究应用

抗微生物和抗氧化剂

5-(4-溴苯基)-1,3,4-噁二唑-2-硫醇作为1,3,4-噁二唑化合物的衍生物,已被研究其抗微生物特性。一项研究表明,该化合物的某些衍生物对各种微生物种类表现出显著活性,突显了它们作为抗微生物剂的潜力 (Gul et al., 2017)。另一项研究指出这些化合物作为抗氧化剂的有效性,与抗坏血酸和α-生育酚等标准对照相当,并且它们在治疗癌症和糖尿病等疾病方面的潜力 (Yarmohammadi et al., 2020)。

生物筛选和合成

还对5-(3-硝基苯基)-1,3,4-噁二唑-2-硫醇的S取代衍生物的合成和生物筛选进行了研究,这是另一种相关化合物,显示出有希望的抗菌潜力 (Aziz‐ur‐Rehman等,2013)。这强调了1,3,4-噁二唑衍生物在合成具有潜在生物应用的化合物方面的重要性。

酶抑制

已对1,3,4-噁二唑衍生物的酶抑制特性进行了研究。例如,衍生物已显示出对丁酰胆碱酯酶(BChE)酶的活性,这对于理解阿尔茨海默病和其他神经系统疾病至关重要 (Khalid et al., 2016)。

反式肉桂酸4-羟化酶抑制

已发现包括5-(4-溴苯基)变体在内的5-芳基-1,3,4-噁二唑-2-硫醇系列能够抑制反式肉桂酸4-羟化酶(C4H),这是植物代谢中的关键酶 (Yamada et al., 2004)。这一发现为农业和植物学研究开辟了潜在途径。

腐蚀抑制

在材料科学领域,已评估了1,3,4-噁二唑衍生物的腐蚀抑制性能。这项研究在保护像低碳钢这样的金属在酸性环境中方面尤为重要,暗示了工业应用 (Ammal et al., 2018)。

光发生和DNA 光解

已研究了带有氮杂环尾的卟啉,包括1,3,4-噁二唑硫醇的光发生特性,以探讨它们在光动力疗法中的潜力,这是一种癌症治疗方式 (Zheng et al., 2011)。

作用机制

Target of Action

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Biochemical Pathways

Related compounds have been known to affect various cellular components negatively, particularly under conditions of oxidative stress .

Result of Action

Related compounds have shown significant inhibition effects against plasmodium berghei with suppression rates of 702% and 904% .

安全和危害

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds with reactive groups (like the thiol group in this case) should be handled with care. The presence of the bromine atom could also present hazards, as bromine is a heavy, potentially toxic halogen .

未来方向

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential use in materials science or other fields .

属性

IUPAC Name |

5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFUSRGSRXPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353570 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41421-19-6 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)

![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)